molecular formula C14H11FN4O B2508642 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1429233-51-1

6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2508642
CAS RN: 1429233-51-1
M. Wt: 270.267
InChI Key: RGVKZBGMZLLFBF-UHFFFAOYSA-N
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Description

The compound 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolopyrimidinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating the relevance of this type of chemistry in current research.

Synthesis Analysis

The synthesis of related pyrazolopyrimidinone derivatives is described in the provided papers. Paper outlines a regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones using a five-step process starting from commercially available 4-methylaniline and malononitrile. The key step involves an iminophosphorane-mediated annulation. Paper discusses a catalytic method for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids, with the catalytic activity of H3-PMo being lower than that of H14P5-Mo. These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the related research are characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), elemental analysis, and X-ray diffraction crystallography are employed to elucidate the structures of the synthesized pyrazolopyrimidinones . These techniques would similarly be applicable for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound of interest. However, the general reactivity of the pyrazolopyrimidinone core can be inferred from the synthesis methods described. The reactions typically involve annulation steps, nucleophilic additions, and cyclocondensation reactions, which are common in the formation of heterocyclic compounds . These reactions are crucial for constructing the pyrazolopyrimidinone scaffold and could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives are not explicitly discussed in the provided papers. However, paper mentions the fluorescence properties of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives, which exhibit broad and intense emission bands around 470 nm. This suggests that the compound of interest may also possess interesting optical properties, which could be explored through experimental and theoretical studies, including time-dependent density functional theory (TD-DFT) calculations to understand electronic transition processes .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant importance in synthesizing various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidin-4-one derivatives. These catalysts, ranging from organocatalysts, metal catalysts, to green solvents, enable the development of complex molecules through eco-friendly and efficient synthetic pathways. The focus on hybrid catalysts underscores the versatility and potential of these compounds in medicinal chemistry and pharmaceutical applications due to their broad synthetic applicability and bioavailability (Parmar, Vala, & Patel, 2023).

Kinase Inhibition for Therapeutic Applications

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been explored for its potential in kinase inhibition, specifically targeting the p38 mitogen-activated protein (MAP) kinase. This kinase is pivotal in mediating inflammatory responses, making compounds based on this scaffold valuable for designing selective inhibitors. These inhibitors aim to modulate kinase activity, potentially offering therapeutic benefits in treating diseases characterized by excessive inflammation. The exploration of these compounds underscores the role of structural modification in enhancing selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[3,4-d]pyrimidin-4-one, is recognized for its broad spectrum of medicinal properties, including anticancer, CNS agents, and anti-infectious qualities. This underlines the scaffold's utility as a building block in drug development, with significant room for medicinal chemists to explore and develop potential drug candidates. The review of synthetic strategies and biological properties associated with this scaffold highlights its prominence in drug discovery (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Optoelectronic Applications

Functionalization of pyrazolo[3,4-d]pyrimidin-4-one derivatives extends beyond pharmaceuticals into optoelectronic materials. The integration of these compounds into π-extended conjugated systems has opened avenues for creating novel optoelectronic materials. These materials find applications in luminescent elements, photoelectric conversion, and organic light-emitting diodes (OLEDs), highlighting the diverse utility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in both medicinal and material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

6-cyclopropyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)14(20)18-12(17-13)8-1-2-8/h3-8H,1-2H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVKZBGMZLLFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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